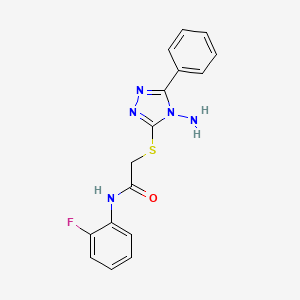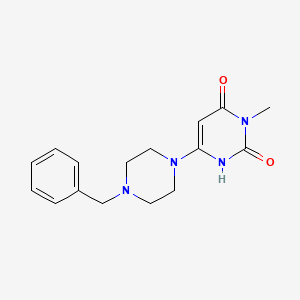
6-(4-benzylpiperazin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(4-benzylpiperazin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzylpiperazine with a 3-methyl-1H-pyrimidine-2,4-dione. The exact method would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring substituted with a methyl group at the 3rd position and a benzylpiperazine at the 6th position .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in nucleophilic substitution reactions or act as a base due to the presence of nitrogen atoms .科学的研究の応用
Antithrombotic Properties
6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a compound closely related to the chemical , has been identified as a new antithrombotic compound with favorable cerebral and peripheral effects. It has been synthesized from enamine with good yield by two methods, indicating its potential in therapeutic applications related to blood clotting disorders (Furrer, Wágner, & Fehlhaber, 1994).
Histamine H4 Receptor Ligand
A series of 2-aminopyrimidines, including compounds structurally similar to 6-(4-benzylpiperazin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione, have been synthesized as ligands of the histamine H4 receptor. These compounds have shown potential in vitro as anti-inflammatory agents and in pain models, suggesting their use in addressing inflammatory and nociceptive conditions (Altenbach et al., 2008).
Nucleoside Base Analog Studies
Research on 6-amino-5-benzyl-3-methylpyrazin-2-one, a structurally similar compound, focuses on its incorporation into oligonucleotides as a pyrimidine base analog. This compound has potential in the study of nonstandard base pairs in DNA and RNA, which could have implications in genetic engineering and therapy (Voegel, von Krosigk, & Benner, 1993).
Antibacterial Activity
Compounds including benzyl piperazine linked with pyrimidine have been synthesized and shown to possess antibacterial activity. This suggests potential applications in developing new antibacterial agents, particularly against specific bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticonvulsant Properties
Derivatives of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] with pyrrolidine-2,5-dione structures, closely related to the chemical , have shown anticonvulsant activity in experimental models. This points to their potential use in the development of new treatments for seizure disorders (Obniska, Jurczyk, Zejc, Kamiński, Tatarczyńska, & Stachowicz, 2005).
Synthetic Chemistry Applications
Related compounds have been utilized in synthetic chemistry for the production of various organic substrates. This highlights the compound's utility in chemical synthesis and the development of new chemical entities (Liebscher & Jin, 1999).
Development of Novel Ligands and Antimicrobial Agents
Research has also been focused on developing novel ligands for specific receptors and creating new antimicrobial agents, indicating a broad range of potential pharmaceutical applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
作用機序
Safety and Hazards
将来の方向性
The potential applications and future directions for this compound would depend largely on its properties and the results of experimental studies. It could potentially be explored for use in fields like medicinal chemistry, materials science, or as a building block in the synthesis of more complex molecules .
特性
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-18-15(21)11-14(17-16(18)22)20-9-7-19(8-10-20)12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGWNMSQFLIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


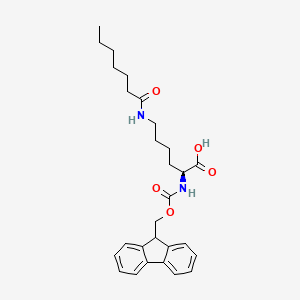
![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)
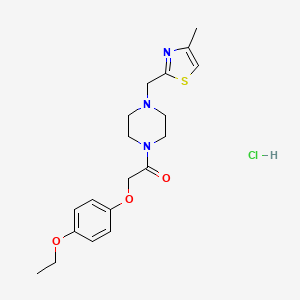

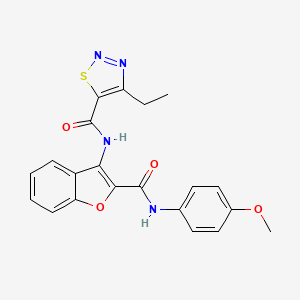


![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)
![2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534404.png)
![{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B2534405.png)

![[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2534407.png)
